6-(2-Bromoethyl)-2-methylquinoline
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Overview
Description
6-(2-Bromoethyl)-2-methylquinoline: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromoethyl group at the 6-position and a methyl group at the 2-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of the bromoethyl group. One common method is the electrophilic bromination of 2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-2-methylquinoline is then reacted with ethylene bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromoethyl)-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives with potential biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in suitable solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 6-(2-Bromoethyl)-2-methylquinoline serves as a versatile building block in organic synthesis
Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. Its derivatives have shown promising activities against various pathogens and diseases, making it a valuable tool in drug discovery.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. They are also explored as candidates for developing new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(2-Bromoethyl)-2-methylquinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with their cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways. The exact mechanism of action depends on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the bromoethyl group, resulting in different reactivity and applications.
6-Bromo-2-methylquinoline: Contains a bromine atom at the 6-position but lacks the ethyl group, leading to different chemical properties.
6-(2-Chloroethyl)-2-methylquinoline: Similar structure with a chloroethyl group instead of a bromoethyl group, affecting its reactivity and applications.
Uniqueness: 6-(2-Bromoethyl)-2-methylquinoline is unique due to the presence of both the bromoethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse synthetic transformations and applications in various fields, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H12BrN |
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Molecular Weight |
250.13 g/mol |
IUPAC Name |
6-(2-bromoethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
XUAMCBGAOJJINH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CCBr |
Origin of Product |
United States |
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